molecular formula C18H26Mn B1140749 Bis(tetramethylcyclopentadienyl)manganese(II) CAS No. 101932-75-6

Bis(tetramethylcyclopentadienyl)manganese(II)

Katalognummer: B1140749
CAS-Nummer: 101932-75-6
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: FUUKHNRDHFIZLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(tetramethylcyclopentadienyl)manganese(II) is an organometallic compound with the chemical formula C18H26Mn. It is a red solid that is used in various scientific and industrial applications. The compound consists of a manganese(II) ion sandwiched between two tetramethylcyclopentadienyl ligands, which provide stability and unique chemical properties.

Eigenschaften

CAS-Nummer

101932-75-6

Molekularformel

C18H26Mn

Molekulargewicht

297.3 g/mol

IUPAC-Name

manganese(2+);1,2,3,5-tetramethylcyclopenta-1,3-diene

InChI

InChI=1S/2C9H13.Mn/c2*1-6-5-7(2)9(4)8(6)3;/h2*6H,1-4H3;/q2*-1;+2

InChI-Schlüssel

FUUKHNRDHFIZLM-UHFFFAOYSA-N

Kanonische SMILES

CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Mn+2]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(tetramethylcyclopentadienyl)manganese(II) can be synthesized through the reaction of manganese(II) chloride with sodium tetramethylcyclopentadienide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for bis(tetramethylcyclopentadienyl)manganese(II) involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through recrystallization or other separation techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(tetramethylcyclopentadienyl)manganese(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Ligand substitution reactions often require the presence of coordinating solvents and elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield manganese(III) or manganese(IV) complexes, while reduction reactions can produce manganese(I) species .

Wissenschaftliche Forschungsanwendungen

Bis(tetramethylcyclopentadienyl)manganese(II) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of bis(tetramethylcyclopentadienyl)manganese(II) involves its ability to interact with various molecular targets and pathways. The manganese(II) ion can participate in redox reactions, altering the oxidation state of the compound and influencing its reactivity. The tetramethylcyclopentadienyl ligands provide stability and facilitate interactions with other molecules, enhancing the compound’s overall effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(tetramethylcyclopentadienyl)manganese(II) is unique due to its specific ligand structure, which provides distinct chemical properties and reactivity. The tetramethylcyclopentadienyl ligands offer enhanced stability and solubility compared to other similar compounds, making it particularly useful in various scientific and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.